
4-methyl-3-nitro-N-2-pyridinylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-methyl-3-nitro-N-2-pyridinylbenzenesulfonamide (MNPS) is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. MNPS is a sulfonamide compound that contains a pyridine ring and a nitro group. This compound has been synthesized using various methods, and its mechanism of action has been studied in detail.
Applications De Recherche Scientifique
4-methyl-3-nitro-N-2-pyridinylbenzenesulfonamide has been extensively studied for its potential applications in the field of medicine. It has been found to exhibit anticancer, antiviral, and antibacterial properties. 4-methyl-3-nitro-N-2-pyridinylbenzenesulfonamide has been shown to inhibit the growth of cancer cells and to induce apoptosis in cancer cells. It has also been found to inhibit the replication of certain viruses, including HIV-1 and HCV. Additionally, 4-methyl-3-nitro-N-2-pyridinylbenzenesulfonamide has been shown to exhibit antibacterial activity against various bacterial strains.
Mécanisme D'action
The mechanism of action of 4-methyl-3-nitro-N-2-pyridinylbenzenesulfonamide is not fully understood. However, it has been suggested that 4-methyl-3-nitro-N-2-pyridinylbenzenesulfonamide may inhibit the activity of enzymes involved in DNA replication and transcription. 4-methyl-3-nitro-N-2-pyridinylbenzenesulfonamide has also been shown to inhibit the activity of certain proteins involved in cell signaling pathways. These effects may contribute to the anticancer, antiviral, and antibacterial properties of 4-methyl-3-nitro-N-2-pyridinylbenzenesulfonamide.
Biochemical and Physiological Effects:
4-methyl-3-nitro-N-2-pyridinylbenzenesulfonamide has been shown to induce apoptosis in cancer cells by activating caspase-dependent pathways. It has also been found to inhibit the replication of HIV-1 and HCV by inhibiting the activity of viral enzymes. Additionally, 4-methyl-3-nitro-N-2-pyridinylbenzenesulfonamide has been shown to exhibit antibacterial activity by disrupting bacterial cell membranes and inhibiting bacterial growth.
Avantages Et Limitations Des Expériences En Laboratoire
4-methyl-3-nitro-N-2-pyridinylbenzenesulfonamide has several advantages for use in lab experiments. It is readily available and can be synthesized using various methods. 4-methyl-3-nitro-N-2-pyridinylbenzenesulfonamide has also been extensively studied, and its mechanism of action is well understood. However, 4-methyl-3-nitro-N-2-pyridinylbenzenesulfonamide has some limitations for use in lab experiments. It is a toxic compound and must be handled with care. Additionally, 4-methyl-3-nitro-N-2-pyridinylbenzenesulfonamide has poor solubility in water, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for research on 4-methyl-3-nitro-N-2-pyridinylbenzenesulfonamide. One area of interest is the development of 4-methyl-3-nitro-N-2-pyridinylbenzenesulfonamide analogs with improved solubility and lower toxicity. Another area of interest is the study of 4-methyl-3-nitro-N-2-pyridinylbenzenesulfonamide in combination with other drugs to enhance its anticancer, antiviral, and antibacterial properties. Additionally, the potential use of 4-methyl-3-nitro-N-2-pyridinylbenzenesulfonamide in the treatment of other diseases, such as Alzheimer's disease, is an area of ongoing research.
Méthodes De Synthèse
4-methyl-3-nitro-N-2-pyridinylbenzenesulfonamide can be synthesized using various methods, including the reaction of 4-methyl-3-nitrobenzenesulfonyl chloride with 2-pyridinylamine. Another method involves the reaction of 4-methyl-3-nitrobenzenesulfonamide with 2-chloropyridine. The synthesis of 4-methyl-3-nitro-N-2-pyridinylbenzenesulfonamide can also be achieved through the reaction of 4-methyl-3-nitrobenzenesulfonamide with 2-pyridinethiol.
Propriétés
IUPAC Name |
4-methyl-3-nitro-N-pyridin-2-ylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O4S/c1-9-5-6-10(8-11(9)15(16)17)20(18,19)14-12-4-2-3-7-13-12/h2-8H,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJZMWXPOPYYVGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=CC=N2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-3-nitro-N-(pyridin-2-yl)benzenesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-benzyl-2-[2-methyl-4-(1-pyrrolidinylsulfonyl)phenoxy]acetamide](/img/structure/B4962340.png)
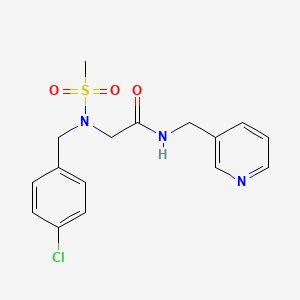
![2-(3,4-dimethoxyphenyl)-4-[(3-methyl-1-piperidinyl)carbonyl]quinoline](/img/structure/B4962355.png)
![8-bromo-7-[3-(4-fluorophenoxy)-2-hydroxypropyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B4962356.png)
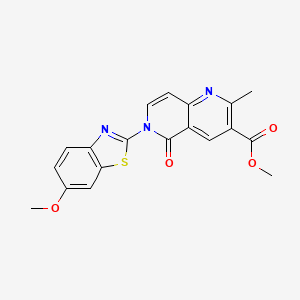

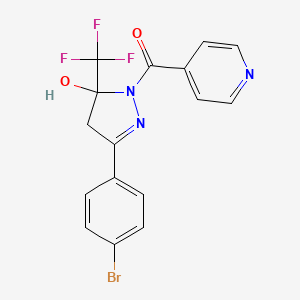
![3-isopropyl-8-{[3-(4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-1-(3-methylbutyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B4962372.png)
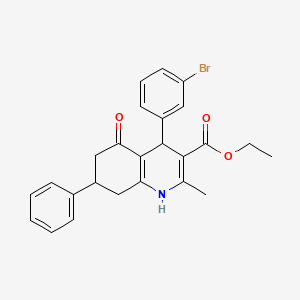
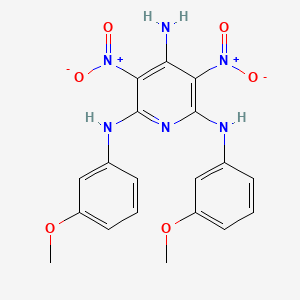
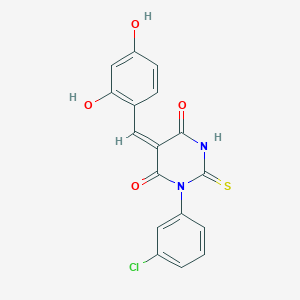
![N,N'-[2-(1-acetyl-2-oxopropyl)-1,4-phenylene]bis(3-nitrobenzenesulfonamide)](/img/structure/B4962429.png)
![1-(3-furylmethyl)-N-[4-(1H-indol-2-yl)phenyl]-4-piperidinecarboxamide](/img/structure/B4962442.png)
![N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]-4-fluoro-N-phenylbenzenesulfonamide](/img/structure/B4962450.png)